molecular formula C19H22BrF3N4OS B11678081 3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11678081
M. Wt: 491.4 g/mol
InChI Key: TUCFWKBGCCTIQX-UHFFFAOYSA-N
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Description

3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a methyl group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.

    Attachment of the cyclohexyl and methyl groups: This step involves alkylation reactions using suitable alkylating agents.

    Incorporation of the thiophene ring: Thiophene is introduced through a coupling reaction.

    Addition of the trifluoromethyl group: This step involves the use of trifluoromethylating agents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The thiophene ring can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-BROMO-N-CYCLOHEXYL-N-METHYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    3-Bromo-N-cyclohexyl-N-methylbenzamide: Similar in structure but lacks the pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group.

    3-Bromocyclohexene: Contains a bromine atom and a cyclohexyl group but lacks the pyrazolo[1,5-a]pyrimidine core and other functional groups.

    N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine: Contains a cyclohexyl group but differs significantly in structure and functional groups.

Properties

Molecular Formula

C19H22BrF3N4OS

Molecular Weight

491.4 g/mol

IUPAC Name

3-bromo-N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H22BrF3N4OS/c1-26(11-6-3-2-4-7-11)18(28)16-15(20)17-24-12(13-8-5-9-29-13)10-14(19(21,22)23)27(17)25-16/h5,8-9,11-12,14,24H,2-4,6-7,10H2,1H3

InChI Key

TUCFWKBGCCTIQX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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